Cambinol

描述

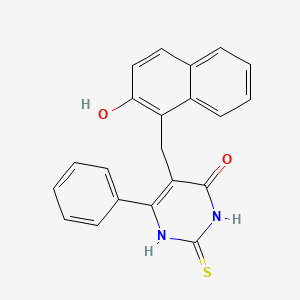

Structure

3D Structure

属性

IUPAC Name |

5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,24H,12H2,(H2,22,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNSQVIUFZVNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CC3=C(C=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390573 | |

| Record name | Cambinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1mg/mL | |

| Record name | Cambinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14513-15-6 | |

| Record name | Cambinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cambinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cambinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cambinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cambinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2PHY4FNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cambinol's Mechanism of Action on SIRT1 and SIRT2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cambinol, a β-naphthol derivative, has emerged as a significant tool in cellular biology and a potential therapeutic agent due to its inhibitory activity against Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). These NAD+-dependent deacetylases are pivotal regulators of numerous cellular processes, including stress response, cell cycle, and metabolism. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its inhibitory kinetics, impact on downstream signaling pathways, and methodologies for its study. Quantitative data are presented in structured tables, and key experimental protocols are described to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular interactions and experimental designs.

Introduction

Sirtuins are a class of NAD+-dependent enzymes with deacetylase and ADP-ribosyltransferase activity. Among the seven mammalian sirtuins, SIRT1 and SIRT2 are predominantly localized in the nucleus and cytoplasm, respectively, and have been implicated in a variety of cellular functions. SIRT1 is known to deacetylate transcription factors such as p53, FOXO3a, and Ku70, thereby modulating their activity in response to cellular stress.[1] SIRT2's substrates include α-tubulin, playing a role in microtubule dynamics and cell cycle regulation. Given their involvement in critical cellular pathways, the modulation of sirtuin activity has become a focal point in drug discovery, particularly in the context of cancer and neurodegenerative diseases.

This compound has been identified as a dual inhibitor of SIRT1 and SIRT2.[1] Its ability to increase the acetylation of key cellular proteins has made it a valuable chemical probe for elucidating the roles of these sirtuins. This guide will delve into the specifics of how this compound exerts its effects on SIRT1 and SIRT2, providing the technical details necessary for researchers in the field.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against SIRT1 and SIRT2 has been quantified by determining its half-maximal inhibitory concentration (IC50). These values, collated from various studies, are summarized in the table below.

| Sirtuin Target | IC50 (µM) | Reference(s) |

| SIRT1 | 56 | [2] |

| SIRT2 | 59 | [2] |

Mechanism of Action

This compound functions as an inhibitor of both SIRT1 and SIRT2. Enzymatic assays have revealed that this compound is a substrate-competitive inhibitor with respect to the acetylated peptide substrate and a non-competitive inhibitor with respect to the co-substrate NAD+.[1] This indicates that this compound likely binds to the substrate-binding pocket of the sirtuin enzymes, thereby preventing the binding and deacetylation of their natural substrates.

Molecular docking studies have provided further insights into the binding mode of this compound. For SIRT1, this compound is predicted to interact with the substrate-binding site.[3][4] In the case of SIRT2, it is suggested that this compound can interact with both the substrate-binding site and a preferred inhibition site.[3][4]

The inhibition of SIRT1 and SIRT2 by this compound leads to the hyperacetylation of their respective downstream targets. This has significant functional consequences for the cell.

Downstream Signaling Pathways Affected by this compound

The inhibitory action of this compound on SIRT1 and SIRT2 triggers a cascade of events within the cell, primarily through the increased acetylation of key regulatory proteins.

-

p53 Acetylation: SIRT1 is a known deacetylase of the tumor suppressor protein p53. By inhibiting SIRT1, this compound leads to the hyperacetylation of p53.[5] Acetylated p53 exhibits enhanced stability and transcriptional activity, leading to the activation of downstream target genes involved in cell cycle arrest and apoptosis.

-

FOXO3a and Ku70 Acetylation: this compound treatment also results in the increased acetylation of other SIRT1 targets, including the transcription factor FOXO3a and the DNA repair protein Ku70.[1][5] This can influence cellular stress responses and DNA repair mechanisms.

-

α-Tubulin Acetylation: SIRT2 deacetylates α-tubulin, a major component of microtubules. Inhibition of SIRT2 by this compound results in the hyperacetylation of α-tubulin.[1] This can affect microtubule stability and dynamics, potentially leading to cell cycle arrest.

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway: SIRT1 is known to deacetylate and regulate the stability and activity of HIF-1α, a key transcription factor in the cellular response to hypoxia.[6] Inhibition of SIRT1 by this compound can therefore modulate the hypoxic response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

SIRT1/SIRT2 Inhibition Assay (Fluor de Lys Assay)

This protocol is based on the widely used Fluor de Lys® fluorescent assay system.

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

Fluor de Lys®-SIRT1/SIRT2 substrate (e.g., a p53-derived acetylated peptide)

-

NAD+

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer II

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add 25 µL of Assay Buffer to all wells.

-

Add 5 µL of the diluted this compound solutions or vehicle (DMSO) to the appropriate wells.

-

Add 10 µL of the SIRT1 or SIRT2 enzyme (at a predetermined optimal concentration) to all wells except the "no enzyme" control wells.

-

Initiate the reaction by adding 10 µL of a mixture of Fluor de Lys® substrate and NAD+ (final concentrations are typically 100 µM and 500 µM, respectively).

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of Developer II containing nicotinamide to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Acetylated p53 and Acetylated α-Tubulin

This protocol details the detection of changes in protein acetylation in response to this compound treatment.

Materials:

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-p53, anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Conclusion

This compound serves as a potent dual inhibitor of SIRT1 and SIRT2, offering a valuable tool for dissecting the intricate roles of these sirtuins in cellular physiology and pathology. Its mechanism as a substrate-competitive inhibitor leads to the hyperacetylation of key downstream targets, including p53 and α-tubulin, thereby influencing critical cellular processes such as cell cycle progression, apoptosis, and microtubule dynamics. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers investigating the multifaceted effects of this compound and for those in the process of developing novel sirtuin-targeted therapeutics. Further exploration of this compound's effects on other cellular pathways and its potential in various disease models will undoubtedly continue to expand our understanding of sirtuin biology and its therapeutic implications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonistic Pharmacological Interaction between Sirtuin Inhibitor this compound and Paclitaxel in Triple-Negative Breast Cancer Cell Lines: An Isobolographic Analysis [mdpi.com]

- 6. researchgate.net [researchgate.net]

Cambinol: A Technical Guide to Its Role as an Inhibitor of NAD-Dependent Deacetylases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cambinol, a cell-permeable β-naphthol compound recognized for its inhibitory action against NAD-dependent deacetylases, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). This compound has emerged as a critical tool in cancer research and is under investigation for its therapeutic potential. This document details its mechanism of action, impact on cellular signaling pathways, and relevant experimental methodologies.

Mechanism of Action

This compound functions as a selective inhibitor of the class III histone deacetylases (HDACs), SIRT1 and SIRT2. Unlike other classes of HDACs, sirtuins are NAD-dependent enzymes.[1][2] this compound's inhibitory action is competitive with the acetylated substrate, such as histone H4 peptide, but it is non-competitive with the cofactor NAD+.[1][3] This specific mode of inhibition prevents the deacetylation of both histone and non-histone protein targets, leading to a variety of cellular effects.[2][3]

In addition to its effects on sirtuins, this compound has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide metabolism.[4][5] Notably, its inhibitory activity against nSMase2 is approximately 10-fold more potent than its activity against SIRT1 and SIRT2, suggesting that some of its biological effects may be attributable to this secondary target.[5][6] this compound exhibits weak inhibition of SIRT5 and no significant activity against SIRT3 or Class I and II HDACs.[7]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against various targets has been quantified, primarily through the determination of half-maximal inhibitory concentration (IC50) values. These values are crucial for comparing its potency across different enzymes and for designing effective in vitro and in vivo experiments.

| Target Enzyme | IC50 Value | Notes |

| Human SIRT1 | 56 µM[7] | NAD-dependent deacetylase |

| Human SIRT2 | 59 µM[7] | NAD-dependent deacetylase |

| Human SIRT5 | Weak inhibitor (42% inhibition at 300 µM)[3][7] | NAD-dependent deacylase |

| Neutral Sphingomyelinase 2 (nSMase2) | ~5-7 µM (Ki = 7 µM)[5][6] | Enzyme in sphingolipid metabolism |

| Glucosylceramide Synthase (UGCG) | 86.7 µM[8] | Enzyme in glycosphingolipid biosynthesis |

Impact on Cellular Signaling Pathways

By inhibiting SIRT1 and SIRT2, this compound modulates the acetylation status of numerous proteins, thereby influencing critical cellular pathways involved in cell cycle regulation, apoptosis, and stress response.

3.1. p53 Pathway and Apoptosis

SIRT1 is a known negative regulator of the tumor suppressor protein p53.[9] In response to cellular stress, p53 is acetylated, which enhances its stability and transcriptional activity.[10] SIRT1 deacetylates p53, marking it for degradation and dampening its tumor-suppressive functions. By inhibiting SIRT1, this compound prevents p53 deacetylation, leading to its hyperacetylation.[1][7] This sustained acetylation promotes the transcription of p53 target genes involved in apoptosis and cell cycle arrest, sensitizing cancer cells to genotoxic stress.[11] This mechanism is particularly relevant in Burkitt lymphoma cells, where this compound-induced hyperacetylation of both p53 and the oncoprotein BCL6 leads to apoptosis.[7]

Caption: this compound inhibits SIRT1, leading to p53 hyperacetylation and apoptosis.

3.2. Other Key Protein Targets and Pathways

This compound's effects extend beyond p53 to other sirtuin substrates:

-

α-Tubulin: As a SIRT2 substrate, α-tubulin's acetylation is increased following this compound treatment.[1] This can affect microtubule stability and cell cycle progression.

-

FOXO3a and Ku70: Inhibition of SIRT1/SIRT2 increases the acetylation of the transcription factor FOXO3a and the DNA repair protein Ku70, contributing to cellular stress responses.[1][11]

-

NF-κB, ERK1/2, and Akt/mTOR: In metastatic castration-resistant prostate cancer cells, this compound treatment has been shown to downregulate key survival and proliferation pathways, including those mediated by NF-κB, ERK1/2, and Akt/mTOR.[12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Antagonistic Pharmacological Interaction between Sirtuin Inhibitor this compound and Paclitaxel in Triple-Negative Breast Cancer Cell Lines: An Isobolographic Analysis [mdpi.com]

- 3. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. This compound, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel this compound Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antagonistic Interaction between Histone Deacetylase Inhibitor: this compound and Cisplatin—An Isobolographic Analysis in Breast Cancer In Vitro Models [mdpi.com]

- 12. Targeting neutral sphingomyelinase 2 by this compound decreases cell proliferation and migration of metastatic castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cambinol as a Neutral Sphingomyelinase-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cambinol, a small molecule inhibitor of neutral sphingomyelinase-2 (nSMase2). Initially identified as an inhibitor of sirtuins (SIRT1/2), this compound has been found to be a significantly more potent inhibitor of nSMase2, a key enzyme in sphingolipid metabolism.[1][2] Dysregulation of nSMase2 and the subsequent production of the bioactive lipid ceramide have been implicated in a variety of pathological conditions, including neurodegenerative diseases like Alzheimer's, inflammatory responses, and cancer.[1][3] This document details the quantitative data, mechanism of action, relevant signaling pathways, and experimental protocols associated with this compound's activity as an nSMase2 inhibitor, positioning it as a critical tool for research and a potential scaffold for future drug development.

Quantitative Data Summary

This compound's inhibitory activity has been quantified against several targets. Notably, its potency against nSMase2 is approximately tenfold greater than its activity against its previously known targets, SIRT1 and SIRT2.[2][4] The key quantitative parameters are summarized below for clear comparison.

| Parameter | Target Enzyme | Species | Value | Reference(s) |

| IC₅₀ | Neutral Sphingomyelinase 2 (nSMase2) | Human | 5 ± 1 µM | [4][5] |

| IC₅₀ | Neutral Sphingomyelinase 2 (nSMase2) | Human | ~7.7 µM | [6] |

| IC₅₀ | Neutral Sphingomyelinase 2 (nSMase2) | Rat | ~5 µM | [4] |

| Kᵢ | Neutral Sphingomyelinase 2 (nSMase2) | Human | 7 µM | [2][6][7] |

| IC₅₀ | Sirtuin 1 (SIRT1) | Human | ~50 µM | [1] |

| IC₅₀ | Sirtuin 1 (SIRT1) | Human | 56 µM | [4] |

| IC₅₀ | Sirtuin 2 (SIRT2) | Human | ~50 µM | [1] |

| IC₅₀ | Sirtuin 2 (SIRT2) | Human | 59 µM | [4] |

Mechanism of Action: Uncompetitive Inhibition

Kinetic studies have demonstrated that this compound acts as a reversible, uncompetitive inhibitor of nSMase2.[1][4] This mode of inhibition is distinct in that the inhibitor does not bind to the free enzyme. Instead, it binds exclusively to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex.[5] This binding occurs at an allosteric site, separate from the substrate-binding site.[1] The formation of the ESI complex prevents the conversion of the substrate to its product, thereby reducing the catalytic rate. A hallmark of uncompetitive inhibition is the parallel decrease in both Vmax (maximum reaction velocity) and Km (Michaelis constant) as the inhibitor concentration increases.[5]

Caption: Uncompetitive inhibition of nSMase2 by this compound.

Signaling Pathway Modulation

nSMase2 is a critical enzyme that hydrolyzes sphingomyelin to generate ceramide and phosphocholine.[8] It is typically localized to the Golgi apparatus and the inner leaflet of the plasma membrane.[8] Upon stimulation by various stressors, including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), nSMase2 is activated.[1][2] This activation leads to a surge in ceramide levels. Ceramide is a potent bioactive lipid that acts as a second messenger in signaling pathways that regulate cellular stress responses, apoptosis, and the biogenesis of extracellular vesicles (exosomes).[3][8][9] By inhibiting nSMase2, this compound effectively blocks this cascade, preventing the downstream effects of ceramide accumulation. This has been demonstrated in primary neurons, where this compound treatment decreased cytokine-induced ceramide production and subsequent cell death.[2][4]

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. This compound, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 4. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | SMPD2: R&D Systems [rndsystems.com]

- 7. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Discovery and Synthesis of Cambinol: A Technical Guide

Cambinol, a β-naphthol derivative, has emerged as a significant small molecule inhibitor with potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This technical guide provides an in-depth overview of its discovery, synthesis, mechanism of action, and the experimental protocols used to characterize its activity.

Discovery of this compound

This compound was initially identified as a synthetic heterocyclic compound that inhibits the NAD-dependent deacetylase activity of human sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2).[1][2] Sirtuins are a class of proteins that play crucial roles in various cellular processes, including aging, apoptosis, and metabolism.[3] The inhibitory activity of this compound against SIRT1 and SIRT2 suggested its potential as an anticancer agent, as these sirtuins are often dysregulated in cancer.[4]

Further research revealed that this compound is also a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the metabolism of sphingolipids.[5][6] In fact, this compound was found to be approximately 10-fold more potent as an nSMase2 inhibitor than as a SIRT1/2 inhibitor.[6][7] This discovery expanded the potential therapeutic applications of this compound to neurodegenerative diseases, as nSMase2 activity and the resulting accumulation of the bioactive lipid ceramide have been implicated in neuronal cell death.[6][7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the condensation of several chemical precursors. A general synthetic scheme is outlined below.

Synthetic Scheme

The synthesis of this compound and its analogs typically involves a three-step process:

-

Step 1: Knoevenagel Condensation An appropriately substituted benzaldehyde is reacted with ethyl acetoacetate in the presence of a base like piperidine in a solvent such as ethanol, followed by heating under reflux. This reaction forms an α,β-unsaturated ketoester.

-

Step 2: Reduction The intermediate from Step 1 is then reduced using a reducing agent like sodium borohydride (NaBH4) in a solvent such as pyridine at room temperature. This step reduces the ketone to a secondary alcohol.

-

Step 3: Cyclocondensation The final step involves the reaction of the reduced intermediate with thiourea in the presence of a strong base like sodium ethoxide (generated from sodium metal in ethanol), followed by heating under reflux. This cyclocondensation reaction forms the dihydropyrimidinone core of this compound.

Mechanism of Action

This compound exhibits a dual mechanism of action, inhibiting both sirtuins and neutral sphingomyelinase 2.

Sirtuin Inhibition

As a sirtuin inhibitor, this compound is competitive with the acetylated peptide substrate but noncompetitive with respect to NAD+.[8] Inhibition of SIRT1 and SIRT2 leads to the hyperacetylation of various histone and non-histone proteins.[1] Key targets include:

-

p53: Increased acetylation of p53 enhances its transcriptional activity, promoting cell cycle arrest and apoptosis.[8][9]

-

α-tubulin: Hyperacetylation of α-tubulin, a target of SIRT2, can affect microtubule stability and function.[8]

-

Ku70 and Foxo3a: Increased acetylation of these proteins under cellular stress can influence DNA repair and apoptosis.[8][9]

-

BCL6: Hyperacetylation of the oncoprotein BCL6 leads to its inactivation and induces apoptosis in certain cancer cells.[8]

Neutral Sphingomyelinase 2 (nSMase2) Inhibition

This compound acts as a reversible and uncompetitive inhibitor of nSMase2.[5][6] It is believed to bind to an allosteric site on the enzyme rather than the substrate-binding site.[5] Inhibition of nSMase2 blocks the hydrolysis of sphingomyelin to ceramide and phosphocholine.[6] The reduction in ceramide levels can have several downstream effects:

-

Neuroprotection: It can protect neurons from cell death induced by pro-inflammatory cytokines like TNF-α and IL-1β.[6]

-

Anti-inflammatory Effects: this compound can suppress the expression of pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6.[5][10]

-

Inhibition of Exosome Release: nSMase2 is important for the biogenesis and secretion of exosomes, which are involved in intercellular communication and can contribute to cancer metastasis. By inhibiting nSMase2, this compound can reduce the release of tumor-derived exosomes.[5]

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified in various studies. The following tables summarize key quantitative data.

| Target | IC50 Value (μM) | Ki Value (μM) | Notes |

| SIRT1 | 56[11] | - | - |

| SIRT2 | 59[11] | - | - |

| SIRT5 | >300 | - | Weak inhibition (42% at 300 μM).[11] |

| Human nSMase2 | 5 ± 1[6] | 7[6] | Uncompetitive inhibition.[6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Sirtuin Inhibition Assay (Fluorescent)

This assay measures the ability of a compound to inhibit the deacetylase activity of a sirtuin enzyme using a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

Developer solution

-

Assay buffer

-

96-well or 384-well microplate

-

Plate reader capable of fluorescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the SIRT1 or SIRT2 enzyme, the fluorogenic substrate, and NAD+.

-

Add the this compound dilutions or vehicle control to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the enzymatic reaction by adding the developer solution. The developer solution contains an agent that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Incubate the plate at room temperature for a short period to allow the fluorescent signal to develop.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Neutral Sphingomyelinase 2 (nSMase2) Inhibition Assay (Fluorescence-based)

This high-throughput compatible assay monitors the hydrolysis of sphingomyelin by nSMase2.

-

Reagents and Materials:

-

Cell lysate containing recombinant human nSMase2

-

Sphingomyelin (SM) substrate

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.2% Triton X-100)

-

Fluorescent detection reagents (e.g., Amplex Red, horseradish peroxidase, choline oxidase, alkaline phosphatase)

-

384-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the cell lysate containing nSMase2 and the this compound dilutions or vehicle control to the wells of a 384-well plate.

-

Initiate the reaction by adding the sphingomyelin substrate. The hydrolysis of SM produces phosphorylcholine.

-

The production of phosphorylcholine is coupled to a series of enzymatic reactions that generate a fluorescent product (e.g., resorufin from Amplex Red).

-

Incubate the plate at 37°C for 1 hour.[6]

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).[6]

-

Calculate the percent inhibition and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Reagents and Materials:

-

Cell lines of interest (e.g., MCF7, T47D, MDA-MB-231 breast cancer cells)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/mL and allow them to adhere overnight.[12]

-

The next day, remove the culture medium and expose the cells to serial dilutions of this compound for a specified period (e.g., 96 hours).[12]

-

After the incubation period, add the MTT solution to each well and incubate for 3 hours at 37°C.[12] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.[12]

-

Incubate overnight to ensure complete solubilization.[12]

-

Measure the absorbance of the product at 570 nm using a microplate reader.[12]

-

Plot the dose-response curves to determine the half-maximal inhibitory concentration (IC50) for this compound.[12]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound's inhibition of SIRT1/SIRT2 signaling pathway.

Caption: this compound's inhibition of the nSMase2 signaling pathway.

Caption: Experimental workflow for the MTT cell viability assay.

References

- 1. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, SIRT1/2 inhibitor (CAS 14513-15-6) | Abcam [abcam.com]

- 4. The histone deacetylase inhibitor this compound prevents acidic pHe-induced anterograde lysosome trafficking independently of sirtuin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Antagonistic Interaction between Histone Deacetylase Inhibitor: this compound and Cisplatin—An Isobolographic Analysis in Breast Cancer In Vitro Models [mdpi.com]

- 10. This compound - LKT Labs [lktlabs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 4.3. Cell Viability Assay [bio-protocol.org]

In Vitro Bioactivity of Cambinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cambinol is a cell-permeable β-naphthol derivative that has garnered significant interest in the scientific community for its diverse biological activities. Initially identified as an inhibitor of the class III histone deacetylases (HDACs), specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), further research has revealed its potent inhibitory effects on neutral sphingomyelinase 2 (nSMase2).[1] This multimodal activity profile makes this compound a valuable tool for investigating cellular processes regulated by these enzymes and a potential starting point for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[2][3] This technical guide provides an in-depth overview of the in vitro bioactivity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Core Bioactivity Data

The primary in vitro bioactivities of this compound are its inhibitory actions on SIRT1, SIRT2, and nSMase2. The quantitative data from various studies are summarized below.

Table 1: Inhibitory Activity of this compound against Target Enzymes

| Target Enzyme | Parameter | Value | Species | Notes | Reference |

| SIRT1 | IC50 | 56 µM | Human | Competitive inhibitor with respect to the histone H4 peptide substrate, but not NAD+.[2][4] | [2][5][6] |

| SIRT2 | IC50 | 59 µM | Human | Competitive inhibitor with respect to the histone H4 peptide substrate, but not NAD+.[2][4] | [2][5][6] |

| nSMase2 | IC50 | 5 ± 1 µM | Human | Uncompetitive inhibitor.[1] | [1] |

| nSMase2 | Ki | 7 µM | Human | Uncompetitive inhibitor.[1][3] | [1][3] |

| SIRT3 | % Inhibition | No activity | Human | [2][5] | |

| SIRT5 | % Inhibition | 42% at 300 µM | Human | Weak inhibitory activity.[2][5] | [2][5] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Cellular Activities of this compound

In vitro studies have demonstrated that this compound elicits a range of effects on various cell lines, stemming from its inhibitory activity on its primary targets.

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Effect | Concentration | Notes | Reference |

| Burkitt lymphoma cells | Induction of apoptosis | Not specified | Accompanied by hyperacetylation of BCL6 and p53.[5] | [5] |

| MCF-7 (breast cancer) | Induction of differentiation | 50 µM | [2][7] | |

| NB4 (promyelocytic leukemia) | Induction of differentiation | 50 µM | [2][7] | |

| 3T3-L1 (pre-adipocytes) | Induction of differentiation | 50 µM | Induces expression of cell cycle inhibitors p16 and p27.[2] | [2] |

| NCI-H460 (lung cancer) | G2 cell cycle arrest | Not specified | [6] | |

| Rat primary hippocampal neurons | Neuroprotection | 0.1–30 µM | Decreased TNF-α or IL-1β-induced cell death.[1][3] | [1][3] |

| Macrophages, dendritic cells, splenocytes | Inhibition of cytokine expression | Not specified | Inhibits TNFα, IL-1β, IL-6, IL-12p40, and IFN-γ. |

Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the modulation of key signaling pathways through the inhibition of SIRT1, SIRT2, and nSMase2.

Figure 1: this compound's inhibition of SIRT1 and SIRT2 leads to hyperacetylation of p53 and α-tubulin, respectively, inducing apoptosis and cell cycle arrest.

Figure 2: this compound uncompetitively inhibits nSMase2, reducing ceramide production and subsequent apoptosis and exosome biogenesis, particularly under pro-inflammatory conditions.

Experimental Protocols

Detailed methodologies for key in vitro experiments with this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

SIRT1/SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available SIRT1 and SIRT2 activity assay kits.

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

SIRT1/SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluoro-Substrate Peptide (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

Developer solution

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mixture containing SIRT1/SIRT2 Assay Buffer, Fluoro-Substrate Peptide, and NAD+ in each well of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding the SIRT1 or SIRT2 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

-

Incubate the plate at 37°C for an additional 10-15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Figure 3: Workflow for the fluorometric SIRT1/SIRT2 inhibition assay.

Neutral Sphingomyelinase 2 (nSMase2) Inhibition Assay

This protocol is based on a fluorescence-based assay for nSMase2 activity.[1]

Materials:

-

Recombinant human nSMase2

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 5 mM MgCl2)

-

Fluorescent sphingomyelin substrate (e.g., NBD-sphingomyelin)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Add Assay Buffer and the fluorescent sphingomyelin substrate to each well of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the nSMase2 enzyme to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the increase in fluorescence resulting from the hydrolysis of the substrate using a microplate reader.

-

To determine the mode of inhibition (uncompetitive), perform the assay with varying concentrations of both the substrate and this compound.

-

Calculate the percentage of inhibition and determine the IC50 and Ki values.

Cell Viability (MTT) Assay

This is a general protocol for assessing the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., MCF-7, 3T3-L1)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plate

-

Multiskan plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Acetylated Proteins

This protocol outlines the detection of changes in p53 and α-tubulin acetylation following this compound treatment.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-p53, anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.

Conclusion

This compound is a versatile and potent inhibitor of SIRT1, SIRT2, and nSMase2, exhibiting a wide range of in vitro biological activities. Its ability to induce apoptosis and cell cycle arrest in cancer cells, promote cell differentiation, and exert neuroprotective and anti-inflammatory effects makes it a valuable research tool. The data and protocols presented in this technical guide are intended to facilitate further investigation into the mechanisms of action of this compound and to aid in the exploration of its therapeutic potential. As with any in vitro study, it is crucial to carefully design and control experiments to ensure the validity and reproducibility of the findings. Further research is warranted to fully elucidate the complex interplay of the signaling pathways modulated by this compound and to translate these in vitro findings into in vivo models.

References

- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro SIRT1 deacetylase activity assay [bio-protocol.org]

- 3. MTT (Assay protocol [protocols.io]

- 4. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutral sphingomyelinase-2 is a redox sensitive enzyme: role of catalytic cysteine residues in regulation of enzymatic activity through changes in oligomeric state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Profile and Properties of Cambinol

Abstract

This compound is a cell-permeable β-naphthol derivative initially identified as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent class III histone deacetylases (HDACs).[1][2][3] Its activity extends beyond sirtuins, as it has also been characterized as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide-mediated signaling pathways.[4][5] By inhibiting these key enzymes, this compound triggers a cascade of cellular events, including the hyperacetylation of various protein substrates, leading to the induction of apoptosis, cell cycle arrest, and cellular differentiation.[1][6] These properties have positioned this compound as a valuable tool compound for cancer research and a potential therapeutic agent. This document provides a comprehensive overview of this compound's pharmacological profile, mechanism of action, quantitative properties, and the experimental protocols used for its characterization.

Pharmacological Profile

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of two key enzyme families:

-

Sirtuin Inhibition (SIRT1 & SIRT2): Sirtuins are NAD+-dependent deacetylases that remove acetyl groups from lysine residues on both histone and non-histone proteins. SIRT1 and SIRT2 have numerous substrates that regulate critical cellular processes. This compound inhibits SIRT1 and SIRT2, leading to the hyperacetylation and altered function of their downstream targets.[2][3] For instance, inhibition of SIRT1 results in the increased acetylation of the tumor suppressor protein p53, enhancing its transcriptional activity and promoting apoptosis.[3] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and contribute to cell cycle arrest.[7] Kinetic studies have shown that this compound acts as a competitive inhibitor with respect to the peptide substrate and a noncompetitive inhibitor with respect to the NAD+ cofactor.[2][6]

-

Neutral Sphingomyelinase 2 (nSMase2) Inhibition: this compound is also a potent, uncompetitive inhibitor of nSMase2.[5][8] This enzyme catalyzes the hydrolysis of sphingomyelin to produce ceramide, a bioactive lipid involved in stress responses, apoptosis, and inflammation.[5][8] The inhibitory activity of this compound against nSMase2 is approximately 10-fold more potent than its activity against SIRT1/2.[5] This inhibition can block the production of ceramide in response to pro-inflammatory cytokines like TNF-α, conferring neuroprotective effects in certain contexts.[5]

Downstream Cellular Effects

-

Induction of Apoptosis: By inhibiting SIRT1 and increasing p53 acetylation, this compound enhances p53-mediated transcription of pro-apoptotic genes. In Burkitt lymphoma cells, this compound treatment induces apoptosis accompanied by hyperacetylation of both BCL6 and p53.[3]

-

Cell Cycle Arrest: this compound has been shown to promote G2 cell cycle arrest.[1] This effect is likely mediated through the modulation of cell cycle regulatory proteins, such as p16 and p27.[6][9]

-

Cellular Differentiation: In various cell lines, including 3T3-L1 pre-adipocytes, this compound has been observed to induce differentiation.[6][10]

-

Modulation of NF-κB Signaling: The relationship between sirtuins, p53, and the NF-κB pathway is complex and often antagonistic.[11][12] While wild-type p53 often inhibits NF-κB, mutant p53 can enhance and prolong NF-κB activation, promoting chronic inflammation.[13][14] By modulating SIRT1 and p53, this compound can indirectly influence NF-κB signaling, although this effect can be context-dependent.

Quantitative Data

The inhibitory activities and other key pharmacological parameters of this compound are summarized below.

| Parameter | Target | Value | Species | Notes | Reference(s) |

| IC₅₀ | SIRT1 | 56 µM | Human | In vitro enzymatic assay. | [1][3][6] |

| IC₅₀ | SIRT2 | 59 µM | Human | In vitro enzymatic assay. | [1][3][6] |

| IC₅₀ | nSMase2 | 5 ± 1 µM | Human | In vitro enzymatic assay. | [5] |

| Kᵢ | nSMase2 | 7 µM | Human | Uncompetitive inhibitor. | [5][8] |

| Inhibition | SIRT5 | Weak (42% at 300 µM) | Human | Shows low activity against other sirtuin isoforms. | [6] |

| No Inhibition | SIRT3 | No activity detected | Human | Selective for SIRT1/2 over SIRT3. | [6] |

| No Inhibition | Class I/II HDACs | No activity detected | Human | Selective for Class III HDACs (sirtuins). | [1] |

Key Signaling Pathways & Workflows

Diagram 1: this compound's Dual Mechanism of Action

Caption: this compound inhibits SIRT1/SIRT2 and nSMase2, altering key cellular pathways.

Diagram 2: p53 and NF-κB Crosstalk

Caption: this compound's inhibition of SIRT1 enhances p53 activity, which can antagonize NF-κB signaling.

Diagram 3: General Experimental Workflow

Caption: Workflow for evaluating this compound's cellular and biochemical effects.

Detailed Experimental Protocols

Sirtuin (SIRT1/SIRT2) Inhibition Assay (Fluorometric)

This protocol is based on the principle that sirtuin-mediated deacetylation of a fluorophore-linked acetylated peptide substrate makes it susceptible to a developer enzyme, which releases the free fluorophore.

-

Objective: To determine the IC₅₀ value of this compound for SIRT1 and SIRT2.

-

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme.

-

Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1).

-

NAD+.

-

Developer solution (containing a protease like trypsin and a nicotinamide, a pan-sirtuin inhibitor to stop the reaction).

-

Assay Buffer: 20-50 mM Tris-HCl (pH 7.8-8.0), 137-150 mM NaCl, 2.7 mM KCl, 1-5 mM MgCl₂, 1 mM DTT.[15]

-

This compound stock solution (in DMSO).

-

Black, flat-bottom 96-well microplates.

-

Fluorescence microplate reader (λex = 320-360 nm, λem = 408-460 nm).[15]

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Also prepare a "no inhibitor" control (DMSO vehicle) and a "max inhibitor" background control.

-

In a 96-well plate, add the sirtuin enzyme, NAD+, and either this compound dilution or control to each well.

-

Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]

-

Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction and develop the signal by adding the Developer/Stop solution to each well.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader.

-

Subtract background fluorescence, normalize the data relative to the "no inhibitor" control (100% activity), and plot the normalized initial rate vs. inhibitor concentration.

-

Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).[16]

-

Cell Viability / Cytotoxicity Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Objective: To determine the effect of this compound on the viability and proliferation of a cancer cell line.

-

Materials:

-

Selected cancer cell line (e.g., MCF-7, MDA-MB-231).[17]

-

Complete culture medium (e.g., DMEM + 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.[17]

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO).[17]

-

96-well clear, flat-bottom cell culture plates.

-

Microplate reader (absorbance at 570 nm).[17]

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]

-

Remove the medium and replace it with fresh medium containing serial dilutions of this compound (e.g., 10–100 µM). Include a vehicle control (DMSO).[17]

-

Incubate the cells for the desired time period (e.g., 48, 72, or 96 hours).[17]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]

-

Living cells will metabolize the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[18]

-

Incubate with gentle shaking for 15 minutes to ensure complete solubilization.

-

Measure the optical density (absorbance) of the product at 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.[17]

-

Western Blot for Acetylated Proteins

This protocol allows for the detection of changes in the acetylation status of specific proteins like p53 or α-tubulin following this compound treatment.

-

Objective: To qualitatively or quantitatively assess the hyperacetylation of SIRT1/SIRT2 substrates.

-

Materials:

-

Cell line of interest.

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, sodium butyrate).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Anti-acetyl-p53 (Lys382), Anti-total p53, Anti-acetyl-α-tubulin (Lys40), Anti-total α-tubulin.

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

-

-

Procedure:

-

Culture and treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells on ice using supplemented lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C, diluted according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

To confirm equal loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total p53) or a loading control (e.g., GAPDH, β-actin).[19]

-

Conclusion

This compound is a multifaceted pharmacological agent with well-defined inhibitory activity against SIRT1, SIRT2, and nSMase2. Its ability to induce hyperacetylation of key cellular proteins, leading to apoptosis and cell cycle arrest, makes it an indispensable tool for studying the roles of sirtuins in cancer biology and other diseases. Furthermore, its effects on ceramide metabolism open additional avenues for research in neuroinflammation and stress signaling. The data and protocols presented in this guide offer a robust framework for professionals in the field to effectively utilize and investigate the therapeutic potential of this compound.

References

- 1. This compound, SIRT1/2 inhibitor (CAS 14513-15-6) | Abcam [abcam.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. P53 vs NF-κB: the role of nuclear factor-kappa B in the regulation of p53 activity and vice versa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mutant p53 prolongs NF-κB activation and promotes chronic inflammation and inflammation-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gorgoulis.gr [gorgoulis.gr]

- 15. SIRT1, 2, and 3 inhibition assay [bio-protocol.org]

- 16. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]

- 17. 4.3. Cell Viability Assay [bio-protocol.org]

- 18. Intraperitoneal Treatment of this compound, a Synthetic SIRT1 and SIRT2 Inhibitory Compound, Exacerbates Brucella abortus 544 Burden in the Spleens of Institute of Cancer Research Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel this compound Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cambinol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cambinol is a cell-permeable β-naphthol derivative that has garnered significant interest in cancer research and neurobiology.[1] It was initially identified as a selective inhibitor of two members of the sirtuin family of NAD+-dependent deacetylases, SIRT1 and SIRT2.[2] This inhibition leads to the hyperacetylation of various protein targets, influencing cellular processes such as cell cycle progression, apoptosis, and gene expression.[3][4] More recently, this compound was also identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide metabolism and exosome biogenesis.[1][5] This dual activity makes this compound a valuable tool for investigating the roles of sirtuins and sphingolipid signaling in health and disease.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, apoptosis, and protein acetylation.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2.[2] By inhibiting these deacetylases, this compound increases the acetylation levels of both histone and non-histone proteins.[6] Key non-histone targets include the tumor suppressor p53, the DNA repair protein Ku70, and the transcription factor FOXO3a.[3][4] Increased acetylation of these proteins can lead to cell cycle arrest and apoptosis.[2][3]

Furthermore, this compound's inhibition of nSMase2 leads to a reduction in ceramide production, which can protect neurons from inflammation-induced cell death.[1][5]

Caption: this compound's multifaceted mechanism of action.

Data Presentation

Table 1: IC50 Values of this compound

| Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| SIRT1 | 56 | In vitro enzymatic assay | [6][7] |

| SIRT2 | 59 | In vitro enzymatic assay | [6][7] |

| nSMase2 | 5 ± 1 | In vitro enzymatic assay | [5] |

| MCF-7 (Breast Cancer) | Varies | Cell Viability (MTT) | [8] |

| T47D (Breast Cancer) | Varies | Cell Viability (MTT) | [8] |

| MDA-MB-231 (Breast Cancer) | Varies | Cell Viability (MTT) | [8] |

| MDA-MB-468 (Breast Cancer) | Varies | Cell Viability (MTT) | [8] |

Experimental Protocols

General Guidelines for this compound Preparation and Storage

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][7] For long-term storage, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[2] When preparing working concentrations for cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Caption: General workflow for preparing and using this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on breast cancer cell lines.[8][9]

Materials:

-

96-well plates

-

Cancer cell lines of interest (e.g., MCF7, T47D, MDA-MB-231, MDA-MB-468)[9]

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[9]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/mL and incubate overnight.[9]

-

The following day, remove the culture medium and treat the cells with serial dilutions of this compound (e.g., 10-100 µM).[9] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubate the plates for the desired treatment duration (e.g., 96 hours).[9]

-

Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[9]

-

Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol is a standard method for detecting apoptosis and can be used to assess this compound-induced cell death.[10][11]

Materials:

-

6-well plates

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., etoposide) and a vehicle control.

-

Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with cold 1X PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blotting for Protein Acetylation

This protocol can be used to determine the effect of this compound on the acetylation status of target proteins like p53 and α-tubulin.[6][12][13]

Materials:

-

6-well or 10 cm plates

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described in the previous protocols. To observe changes in p53 acetylation, co-treatment with a DNA damaging agent like etoposide may be necessary to induce p53 expression.[12]

-

Wash cells with cold 1X PBS and lyse them on ice with lysis buffer.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 13,000 x g for 30 minutes at 4°C.[6]

-

Determine the protein concentration of the supernatant.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[6]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]

-

Wash the membrane three times with TBST for 5 minutes each.[13]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again as in step 9.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin or GAPDH.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuin Inhibitor this compound Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antagonistic Interaction between Histone Deacetylase Inhibitor: this compound and Cisplatin—An Isobolographic Analysis in Breast Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.3. Cell Viability Assay [bio-protocol.org]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Novel this compound Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Cambinol in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of Cambinol, a dual inhibitor of sirtuin 1/2 (SIRT1/2) and neutral sphingomyelinase 2 (nSMase2), in various mouse models of human diseases, including cancer, inflammation, and neurodegenerative conditions.

Introduction

This compound is a cell-permeable β-naphthol compound initially identified as an inhibitor of the NAD-dependent deacetylase activity of SIRT1 and SIRT2. This activity leads to cell cycle arrest and apoptosis, making it a candidate for anti-cancer therapies. Subsequently, this compound was discovered to be a more potent inhibitor of nSMase2, an enzyme crucial for ceramide-mediated exosome biogenesis and secretion. This dual activity has expanded its preclinical testing into models of inflammation and neurodegenerative diseases where ceramide signaling and exosome pathways are implicated.[1][2][3]

Data Presentation: Quantitative Summary of this compound Administration in Mouse Models

The following tables summarize the dosages and significant findings from in vivo studies using this compound in various mouse models.

Table 1: Cancer Models

| Mouse Model | Cancer Type | This compound Dosage | Route of Administration | Treatment Schedule | Key Findings | Reference |

| Xenograft | Burkitt Lymphoma | 100 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Daily, 5 days/week for 2 weeks | Inhibition of tumor growth | [4][5] |

Table 2: Inflammation Models

| Mouse Model | Condition | This compound Dosage | Route of Administration | Treatment Schedule | Key Findings | Reference |

| Endotoxemia Model | Endotoxic Shock | 10 mg/kg | Intraperitoneal (i.p.) | Pre-treatment | 1.5-fold reduction in TNFα levels; Improved survival from 8% to 46% | [2] |

| Sepsis Model | Sepsis | 10 mg/kg | Intraperitoneal (i.p.) | Pre-treatment | Improved survival from 13% to 60% | [2] |

| Brucella abortus Infection | Bacterial Infection | 10 µM (in 100 µL) | Intraperitoneal (i.p.) | Daily for 5 days, 2-day rest, then daily for 5 more days | Exacerbated splenic proliferation of bacteria | [6][7] |

Table 3: Neurodegenerative Disease Models (General Reference)

Note: Specific studies detailing this compound administration in 5XFAD and Thy1-aSyn models are limited. The following are general observations on its neuroprotective potential.

| Potential Mouse Model | Disease | Proposed Mechanism of Action | Key Findings in Related Models/In Vitro | Reference |

| 5XFAD | Alzheimer's Disease | Inhibition of nSMase2, reducing ceramide-induced cell death and tau propagation via exosomes. | Suppressed extracellular vesicle formation and reduced tau seeding in cell culture. | [2][3] |

| Thy1-aSyn | Parkinson's Disease | Inhibition of nSMase2, potentially reducing the spread of α-synuclein aggregates. | Brain penetrant and neuroprotective in primary neurons. |

Experimental Protocols

Protocol 1: Burkitt Lymphoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a Burkitt lymphoma xenograft mouse model.

Materials:

-

6-8 week old immunodeficient mice (e.g., NSG)

-

Burkitt lymphoma cells (e.g., Raji, Daudi)

-

This compound

-

Vehicle solution: 10% Ethanol, 10% Cremophor in sterile saline

-

Sterile syringes and needles

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture Burkitt lymphoma cells under standard conditions. On the day of inoculation, harvest cells and resuspend in sterile PBS or saline at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

This compound Formulation: Prepare a stock solution of this compound. On the day of treatment, dilute the stock to the final concentration in the vehicle solution (10% Ethanol, 10% Cremophor). The final dose should be 100 mg/kg.

-

Administration:

-

Intraperitoneal (i.p.) Injection: Administer the prepared this compound solution via i.p. injection.

-

Intravenous (i.v.) Injection: For i.v. administration, inject slowly into the tail vein. The 100 mg/kg dose is noted as the highest achievable due to solubility limits.[4]

-

-

Treatment Schedule: Administer this compound or vehicle daily for five consecutive days, followed by a two-day rest period. Repeat this cycle for two weeks.[4]

-